Methyl 3-(boc-amino)-3-oxetanecarboxylate
Description
Significance of Oxetane (B1205548) Ring Systems in Bioactive Molecules and Drug Discovery Research
The oxetane motif is increasingly recognized for its profound impact on the properties of bioactive molecules. Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in drug design. acs.orgorganic-chemistry.org The compact and polar nature of the oxetane ring allows it to serve as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups, often with superior outcomes. acs.orgrsc.org This isosteric replacement can enhance the three-dimensionality of a molecule, potentially leading to improved binding affinity and selectivity for biological targets. nih.gov
Furthermore, the introduction of an oxetane can influence the basicity of nearby functional groups, a crucial factor in modulating the pharmacokinetic profile of a drug candidate. acs.org The presence of the oxetane ring is a feature of several natural products with significant biological activity, including the renowned anticancer agent paclitaxel (B517696) (Taxol). acs.org
Historical Context of Oxetane Synthesis and Utilization in Synthetic Methodologies
The synthesis of oxetanes has historically been a challenge due to the inherent strain of the four-membered ring. acs.org Early methods often involved multi-step sequences with modest yields. google.com A common historical approach is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. However, this method can suffer from issues of regioselectivity and stereoselectivity.
More contemporary and versatile methods have since been developed, significantly expanding the accessibility of functionalized oxetanes. These include intramolecular cyclizations, such as the Williamson ether synthesis, and ring-expansion reactions. acs.org The development of robust methods for the synthesis of 3-oxetanone (B52913) has provided a key starting material for the preparation of a wide array of 3-substituted oxetanes, which are particularly valuable in medicinal chemistry. rsc.org The increasing availability of such building blocks has been a primary driver for the wider adoption of oxetane scaffolds in drug discovery programs.
Rationale for Investigating Methyl 3-(boc-amino)-3-oxetanecarboxylate as a Key Building Block
The specific compound, this compound, represents a highly valuable and strategically designed building block for several reasons. It incorporates three key functionalities:
The Oxetane Ring: As discussed, this imparts desirable physicochemical properties.
A Protected Amine: The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines, stable to a broad range of reaction conditions but readily removable under acidic conditions. organic-chemistry.orgorgsyn.org This allows for the selective unmasking of the amino group for further elaboration in a synthetic sequence.
A Methyl Ester: The ester functionality provides a handle for various chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form peptide-like linkages.
This trifunctional arrangement makes this compound a versatile precursor for the synthesis of novel amino acids, peptidomimetics, and other complex molecules with potential therapeutic applications. The 3,3-disubstituted pattern is particularly noteworthy as it creates a quaternary center, a common feature in bioactive compounds that can enhance metabolic stability by blocking potential sites of oxidation.
Scope and Objectives of Research on this compound
Research centered on this compound and related compounds is driven by the goal of expanding the chemical space available for drug discovery. The primary objectives include:
Development of Efficient Synthetic Routes: A key focus is the development of scalable and cost-effective methods for the preparation of this building block, as its availability is crucial for its widespread use.
Incorporation into Bioactive Scaffolds: Researchers are actively exploring the integration of this oxetane-containing amino acid surrogate into known pharmacophores to improve their drug-like properties.
Synthesis of Novel Chemical Libraries: The compound serves as a versatile starting material for the creation of libraries of novel compounds for high-throughput screening against various biological targets.
Investigation of Conformational Effects: Studies are underway to understand how the rigid, three-dimensional structure of this building block influences the conformation of peptides and other macromolecules, potentially leading to the design of compounds with enhanced biological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(13)11-10(5-15-6-10)7(12)14-4/h5-6H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYLPDSCEUAFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Boc Amino 3 Oxetanecarboxylate
Retrosynthetic Analysis of Methyl 3-(boc-amino)-3-oxetanecarboxylate
Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, more readily available starting materials. This process illuminates the key strategic challenges in the synthesis, namely the construction of the 3-amino-3-carboxy-oxetane core.
The primary retrosynthetic disconnections for this compound focus on the functional groups attached to the C3 position of the oxetane (B1205548) ring.
Disconnection 1: Ester and Amide Bonds: The most straightforward disconnections are the methyl ester and the carbamate (Boc group) bonds. This simplifies the target molecule to its core scaffold, 3-amino-3-oxetanecarboxylic acid. This precursor contains the key quaternary center with both the amine and carboxylic acid functionalities.
Disconnection 2: C-N and C-C Bonds at the Quaternary Center: Further disconnection of the 3-amino-3-oxetanecarboxylic acid scaffold points towards a precursor that allows for the simultaneous or sequential introduction of the nitrogen and carboxylate groups (or their synthetic equivalents). A logical and synthetically viable precursor for this is oxetan-3-one . This commercially available ketone is a common starting material for building 3-substituted oxetanes acs.orgchemrxiv.org.
The forward synthesis strategy, therefore, logically begins with oxetan-3-one. The central challenge is the introduction of both an amino group and a carboxyl group onto the same carbon atom. A well-established method for achieving this is the Strecker amino acid synthesis chemrxiv.org. This approach involves reacting the ketone with a cyanide source and an amine to form an α-amino nitrile, which can then be hydrolyzed to the desired α-amino acid.
An alternative strategy involves the Horner-Wadsworth-Emmons (HWE) reaction on oxetan-3-one to generate an α,β-unsaturated ester, such as methyl 2-(oxetan-3-ylidene)acetate mdpi.comnih.gov. Subsequent functionalization, for example via an aza-Michael addition, could introduce the amino group, although this would lead to a different substitution pattern than the target molecule mdpi.comnih.gov. Therefore, the Strecker synthesis approach is considered a more direct strategic route.
Protecting Group Strategies for the Amine and Carboxylate Functionalities in Oxetane Systems
In the synthesis of multifunctional molecules like this compound, the use of protecting groups is essential. organic-chemistry.org These groups temporarily mask reactive functional groups—in this case, the amine and the carboxylic acid—to prevent them from participating in unwanted side reactions during a synthetic sequence. organic-chemistry.orgoup.com The choice of protecting groups is critical and depends on their stability to the reaction conditions used in subsequent steps and the ease of their removal. oup.com
For the amine functionality, several common protecting groups are available:
Tert-butoxycarbonyl (Boc) : Stable to a wide range of nucleophilic and basic conditions, and catalytic hydrogenation, but easily removed with mild acid. researchgate.net
Carbobenzyloxy (Cbz or Z) : Stable to acidic and basic conditions but can be removed by catalytic hydrogenation. chemistrysteps.com
9-Fluorenylmethoxycarbonyl (Fmoc) : Stable to acidic conditions but is readily removed by a base, often piperidine. organic-chemistry.org
For the carboxylate functionality, protection is typically achieved by converting the carboxylic acid into an ester: oup.com
Methyl or Ethyl Esters : These are common and stable protecting groups but require relatively harsh conditions (saponification with a strong base followed by acidification) for removal, which could potentially affect the oxetane ring. youtube.comoup.com
Benzyl Ester (Bn) : Can be removed under neutral conditions via catalytic hydrogenation, offering a milder deprotection strategy. oup.com
Tert-butyl Ester (t-Bu) : Removed under acidic conditions, similar to the Boc group.
The concept of orthogonal protection is particularly important in complex syntheses. This strategy involves using multiple protecting groups in the same molecule that can be removed under different, non-interfering conditions. organic-chemistry.org For example, using a Boc group for the amine and a benzyl ester for the carboxylate allows for the selective deprotection of either group without affecting the other. The amine could be deprotected with acid while the ester remains intact, or the ester could be removed by hydrogenation while the Boc group is unaffected.
Table 3: Common Protecting Groups for Amine and Carboxylate Functionalities
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|---|
| Amine | Tert-butoxycarbonyl | Boc | Mild Acid (e.g., TFA, HCl) chemistrysteps.com |
| Amine | Carbobenzyloxy | Cbz, Z | Catalytic Hydrogenation (H₂, Pd/C) chemistrysteps.com |
| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) organic-chemistry.org |
| Carboxylate | Methyl Ester | Me | Base (e.g., NaOH) followed by Acid youtube.com |
| Carboxylate | Benzyl Ester | Bn | Catalytic Hydrogenation (H₂, Pd/C) oup.com |
| Carboxylate | Tert-butyl Ester | t-Bu | Acid (e.g., TFA) oup.com |
Role of the Boc Group in Synthesis and Further Transformations
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. researchgate.net Its popularity stems from a combination of favorable characteristics that make it highly versatile.
Introduction and Stability: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Once installed, the resulting carbamate is exceptionally stable under a variety of conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation. researchgate.net This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without disturbing the protected amine.
Deprotection Mechanism: The key advantage of the Boc group is its lability under mild acidic conditions. It is commonly removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. chemistrysteps.comgsconlinepress.com The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine. chemistrysteps.com This clean decomposition into gaseous byproducts simplifies purification.
Role in Transformations: In the context of this compound, the Boc group serves several critical functions:
It deactivates the nucleophilicity of the amine, preventing it from interfering with reactions intended for the carboxylate group or other potential sites on the molecule. organic-chemistry.org
Its stability allows for the selective manipulation of the methyl ester. For example, the ester could be hydrolyzed to the carboxylic acid under basic conditions without affecting the Boc group.
The steric bulk of the Boc group can influence the stereochemical outcome of nearby reactions, providing a degree of diastereocontrol in some synthetic steps. nih.gov
Its clean and mild removal at a late stage in a synthesis ensures that the final deprotected amino acid is obtained without degradation of the sensitive oxetane ring.
Table 4: Properties of the Boc Protecting Group
| Property | Description |
|---|---|
| Reagent for Introduction | Di-tert-butyl dicarbonate (Boc₂O) |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. researchgate.net |
| Lability | Cleaved under mild acidic conditions (e.g., TFA, HCl). chemistrysteps.com |
| Byproducts of Deprotection | Isobutylene, Carbon Dioxide, and the free amine. chemistrysteps.com |
| Key Advantage | Allows for orthogonal protection schemes and clean deprotection. organic-chemistry.org |
Chemical Reactivity and Transformation of Methyl 3 Boc Amino 3 Oxetanecarboxylate
Nucleophilic Reactions of the Ester Moiety
The methyl ester functionality of Methyl 3-(boc-amino)-3-oxetanecarboxylate is susceptible to nucleophilic attack, allowing for its conversion into other functional groups. These transformations are fundamental for incorporating the 3-(boc-amino)-3-oxetanecarboxylate scaffold into larger molecular architectures.
Amidation and Peptide Coupling Applications
The conversion of the ester to an amide is a pivotal reaction for incorporating the oxetane (B1205548) amino acid into peptide chains or for the synthesis of other amide-containing target molecules. While direct amidation of the methyl ester with an amine is possible, a more common and efficient strategy involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by a standard peptide coupling reaction.
Once the carboxylic acid, 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid, is formed, it can be coupled with a desired amine using a variety of well-established peptide coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Table 1: Common Peptide Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Activating Agent | Byproducts |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | HOBt | HMPA |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | HOAt | Tetramethylurea |
| N,N'-Dicyclohexylcarbodiimide | DCC | - | Dicyclohexylurea (DCU) |
| N,N'-Diisopropylcarbodiimide | DIC | - | Diisopropylurea (DIU) |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | - | Morpholinourea derivative |
The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, such as epimerization at the alpha-carbon.
Reactions Involving the Boc-Protected Amine
The tert-butoxycarbonyl (Boc) protecting group on the amine is essential for controlling the reactivity of the nitrogen atom during synthesis. Its selective removal and the subsequent functionalization of the resulting free amine are key steps in the elaboration of the this compound core.
Deprotection Strategies and Conditions
The Boc group is a widely used acid-labile protecting group. Its removal from this compound is typically achieved by treatment with a strong acid. Common reagents and conditions for Boc deprotection are summarized below.
Table 2: Conditions for Boc Deprotection
| Reagent | Solvent | Typical Conditions |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 10-50% TFA in DCM, room temperature, 1-2 hours |
| Hydrochloric acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | 4M HCl in dioxane, room temperature, 1-4 hours |
| Formic acid | - | Neat, room temperature, several hours |
The choice of deprotection conditions often depends on the sensitivity of other functional groups present in the molecule. The resulting product is the corresponding ammonium salt of the methyl 3-amino-3-oxetanecarboxylate, for instance, the hydrochloride or trifluoroacetate salt.
Subsequent Functionalization of the Free Amine
Once the Boc group has been removed, the liberated primary amine is a nucleophilic center that can readily undergo a variety of functionalization reactions. This allows for the introduction of a wide range of substituents at the 3-position of the oxetane ring.
Acylation: The free amine can be acylated using various acylating agents, such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids. These reactions form a new amide bond and are fundamental for building more complex structures. For example, the deprotected amine can be reacted with an acid chloride in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to neutralize the generated HCl.
Alkylation: The primary amine can also undergo N-alkylation to form secondary or tertiary amines. Reductive amination is a common method, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. Direct alkylation with alkyl halides can also be employed, though this method can sometimes lead to over-alkylation.
These subsequent functionalizations of the free amine are critical for the diversification of the this compound scaffold, enabling its use in the synthesis of a broad array of compounds for various applications.
Reductive Amination Pathways
Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically involving the reaction of an amine with a carbonyl compound in the presence of a reducing agent. masterorganicchemistry.comorganic-chemistry.org For this compound, direct participation in a classical reductive amination is unlikely due to the presence of the Boc protecting group, which renders the nitrogen non-nucleophilic. However, pathways involving this molecule can be envisaged through modification of its functional groups.
A plausible pathway would first involve the deprotection of the amine. The Boc group is susceptible to cleavage under acidic conditions, commonly with trifluoroacetic acid (TFA), to yield the primary amine hydrochloride salt. chemrxiv.org This resulting free amine, methyl 3-amino-3-oxetanecarboxylate, could then undergo direct reductive amination with an aldehyde or ketone. The reaction would proceed via the formation of an intermediate imine, which is then reduced in situ to form a secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comnih.gov
This two-step sequence (deprotection followed by reductive amination) allows for the derivatization of the amino group, attaching a wide variety of substituents to the 3-position of the oxetane ring while preserving the ester functionality.
Alternatively, while not a direct reductive amination of the title compound, it is noteworthy that oxetan-3-one is a common precursor for introducing the oxetane motif into molecules via reductive amination. acs.org In that context, reaction of oxetan-3-one with an amine source and a reducing agent is a primary method for synthesizing 3-aminooxetanes. nih.gov
Reactivity of the Oxetane Ring System
The chemical reactivity of the oxetane ring in this compound is dominated by its moderate ring strain, which is intermediate between that of highly reactive oxiranes (epoxides) and stable tetrahydrofurans (THFs). chemrxiv.org This strain facilitates ring-opening reactions, although the 3,3-disubstitution pattern provides significant steric hindrance that enhances its stability compared to less substituted oxetanes. nih.gov The ring is generally stable to a range of conditions used in peptide synthesis and other transformations, including basic conditions for ester hydrolysis and mild acidic conditions for Boc deprotection. chemrxiv.org However, the ring is susceptible to cleavage under strongly acidic or high-temperature conditions. nih.gov
Ring-Opening Reactions and Their Mechanisms
Ring-opening reactions are the most characteristic transformations of oxetanes, providing access to highly functionalized 1,3-diols and their derivatives. researchgate.net These reactions can be initiated by either nucleophiles or electrophiles (typically acids).
The direct attack of a strong nucleophile on the oxetane ring typically occurs via an SN2 mechanism at one of the unsubstituted ring carbons (C2 or C4). magtech.com.cn However, due to the lower reactivity of oxetanes compared to epoxides, this often requires activation by a Lewis or Brønsted acid. researchgate.net In the presence of an acid catalyst, the oxetane oxygen is protonated or coordinated, making the ring carbons more electrophilic and susceptible to attack even by weaker nucleophiles.
For 3,3-disubstituted oxetanes, the regioselectivity of the attack is dictated by both steric and electronic factors. Nucleophilic attack generally occurs at the less sterically hindered C2/C4 positions. magtech.com.cn A variety of nucleophiles can be employed in these reactions.
Table 1: Examples of Nucleophilic Ring-Opening Reactions on Substituted Oxetanes
| Nucleophile | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Thiols (e.g., 2-mercaptobenzothiazole) | Chiral Brønsted Acid | Chiral 3-hydroxypropyl sulfide | researchgate.net |
| Amines (e.g., pyrrolidine, morpholine) | Magnesium Bromide (MgBr₂) | 1,3-Amino alcohol | researchgate.net |
| Halides (from TMS-Cl) | Chiral Brønsted Acid | Chiral 3-hydroxypropyl chloride | researchgate.net |
It has been noted that 3,3-disubstituted oxetanes containing an internal nucleophile, such as an amine or alcohol, may undergo ring-opening more readily under acidic conditions. acs.org In the case of this compound, removal of the Boc group would unmask the primary amine, which could potentially act as an intramolecular nucleophile under certain conditions, leading to cyclization or rearrangement products.
Purely electrophilic ring-opening is uncommon; the process is more accurately described as acid-catalyzed ring-opening, where an electrophile (a proton from a Brønsted acid or a Lewis acid) activates the ring towards nucleophilic attack. chemrxiv.orgmagtech.com.cn Strong acids can promote the formation of a transient carbocation-like intermediate, particularly if a stabilizing group is present. magtech.com.cn
The oxetane core of 3,3-disubstituted derivatives is known to be intolerant of strongly acidic conditions (e.g., HCl in alcohol for esterification), which can lead to decomposition and the formation of unwanted byproducts through ring cleavage. chemrxiv.org The mechanism likely involves protonation of the oxetane oxygen, followed by cleavage of a C-O bond to form a tertiary carbocation at C3, which is stabilized by the geminal substituents. This cation can then be trapped by any nucleophile present in the medium, leading to a complex mixture of products. Therefore, transformations requiring strong acids must be approached with caution to preserve the heterocyclic core. nih.govchemrxiv.org
Cycloaddition Reactions Involving the Oxetane Ring
The participation of the intact, saturated oxetane ring system of this compound in cycloaddition reactions is not a commonly reported transformation. The high sp³ character and lack of unsaturation within the ring make it an unsuitable partner for typical pericyclic reactions like Diels-Alder or [3+2] cycloadditions.
While cycloadditions are a primary method for synthesizing oxetanes (e.g., the Paternò–Büchi [2+2] photocycloaddition), the reverse or subsequent participation of the formed ring in such reactions is not favored. beilstein-journals.org Some specialized reactions have been reported where 3-aminooxetanes act as 1,3-amphoteric species in [3+2] annulations with polarized π-systems. nih.gov However, this reactivity involves the nucleophilic amino group and an electrophilic ring carbon in a process that ultimately results in ring-opening and rearrangement to form new heterocyclic structures, rather than a cycloaddition involving the intact oxetane ring itself. nih.gov
Derivatization Strategies for this compound
As a protected amino acid, this compound is designed for derivatization, primarily for incorporation into larger molecules like peptides or as a scaffold in medicinal chemistry. acs.orgpeptide.com The main strategies involve sequential or orthogonal manipulation of the N-terminal and C-terminal functionalities.
N-Terminal Derivatization: The primary route for derivatization at the nitrogen atom begins with the removal of the Boc protecting group. This is typically achieved under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). chemrxiv.orgorganic-chemistry.org The resulting primary amine can then be subjected to a variety of reactions, including:
Amide Bond Formation: Coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form peptides or other amide derivatives. acs.org
Sulfonamide Formation: Reaction with sulfonyl chlorides.
Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.
Reductive Amination: As discussed in section 3.2.2.2, reaction with aldehydes or ketones.
C-Terminal Derivatization: The methyl ester can be modified, most commonly through hydrolysis to the corresponding carboxylic acid. This saponification is effectively carried out under basic conditions, for example, using lithium hydroxide (LiOH) in a mixture of THF and water. acs.org The oxetane ring is generally stable under these conditions. chemrxiv.org The resulting carboxylic acid is a versatile intermediate that can undergo:
Amide Bond Formation: Coupling with amines to generate a diverse library of amides.
Esterification: Conversion to other esters.
Reduction: Reduction to the corresponding primary alcohol (3-(Boc-amino)-3-(hydroxymethyl)oxetane).
The orthogonality of the Boc group (acid-labile) and the methyl ester (base-labile) allows for selective manipulation of either end of the molecule, making it a flexible building block for complex molecular architectures. acs.orgpeptide.com
Table 2: Common Derivatization Reactions for this compound
| Functional Group | Reaction | Reagents and Conditions | Resulting Functional Group | Reference(s) |
|---|---|---|---|---|
| N-Boc-Amine | Deprotection | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Primary Amine (salt) | chemrxiv.org |
| Methyl Ester | Hydrolysis (Saponification) | Lithium Hydroxide (LiOH) in THF/H₂O | Carboxylic Acid | chemrxiv.orgacs.org |
| Free Amine (post-deprotection) | Amide Coupling | Carboxylic Acid, HATU or EDC/HOBt | Secondary Amide | acs.org |
Synthesis of Analogs with Modified Amino and Carboxylate Groups
The modification of the amino and carboxylate functionalities of this compound serves as a primary avenue for the generation of analog libraries. These transformations typically involve standard protecting group manipulations and ester derivatizations, with careful consideration for the stability of the oxetane ring, particularly its sensitivity to acidic conditions. nih.govchemrxiv.org
The Boc protecting group of the amino function can be readily removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). jk-sci.com The resulting primary amine is a versatile intermediate for a variety of functionalization reactions. For instance, it can undergo acylation with acyl chlorides or carboxylic acids using standard peptide coupling reagents to form amides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, a transformation that must be conducted under basic conditions to prevent acid-catalyzed ring-opening of the oxetane. chemrxiv.orgacs.org Saponification using bases like sodium hydroxide in a mixture of water and an organic solvent is a common method. acs.org The resulting carboxylate can then be coupled with amines to generate a diverse range of amides or reduced to the corresponding primary alcohol.
Table 1: Representative Transformations of the Amino and Carboxylate Groups
| Starting Material | Reagents and Conditions | Product | Transformation |
| This compound | TFA, DCM, rt | Methyl 3-amino-3-oxetanecarboxylate | Boc Deprotection |
| Methyl 3-amino-3-oxetanecarboxylate | RCOCl, Et3N, DCM, 0 °C to rt | Methyl 3-(acylamino)-3-oxetanecarboxylate | N-Acylation |
| This compound | 1. NaOH, H2O/MeOH, rt2. H+ workup | 3-(Boc-amino)-3-oxetanecarboxylic acid | Ester Hydrolysis |
| 3-(Boc-amino)-3-oxetanecarboxylic acid | R'NH2, HATU, DIPEA, DMF, rt | N-Alkyl-3-(boc-amino)-3-oxetanecarboxamide | Amide Coupling |
This table presents plausible transformations based on standard organic chemistry principles and reactivity of related compounds.
Introduction of Additional Functionalities onto the Oxetane Core
The introduction of new functionalities directly onto the oxetane ring of this compound is a more complex challenge due to the inherent stability of the C-C and C-O bonds of the ring and the potential for ring-opening reactions under harsh conditions. researchgate.netresearchgate.net The 3,3-disubstitution pattern enhances the stability of the oxetane ring, making it less prone to nucleophilic attack compared to 3-monosubstituted oxetanes. nih.gov However, activation with Lewis or Brønsted acids can facilitate ring-opening. rsc.orgrsc.org
One potential, albeit challenging, strategy for functionalization could involve the deprotonation of one of the methylene groups of the oxetane ring at the C2 or C4 position, followed by reaction with an electrophile. This approach would likely require a strong base and careful control of reaction conditions to avoid elimination or ring-opening pathways. The presence of the carbonyl group in the ester and the Boc-protecting group may influence the regioselectivity of such a deprotonation.
A more common approach to access functionalized oxetane cores involves starting from a precursor like oxetan-3-one and introducing the desired functionality before the installation of the amino and carboxylate groups. mdpi.com For example, a Horner-Wadsworth-Emmons reaction with oxetan-3-one can yield an α,β-unsaturated ester, which can then undergo further modifications such as Michael additions to introduce substituents at the 3-position. chemrxiv.org
Ring-opening of the oxetane followed by functionalization and subsequent ring-closure is another potential, though multi-step, strategy. For instance, acid-catalyzed ring-opening with a nucleophile could yield a di-functional acyclic precursor, which could then be modified and re-cyclized to form a new, more functionalized oxetane.
Table 2: Hypothetical Strategies for Oxetane Core Functionalization
| Strategy | Proposed Reaction | Potential Challenges |
| Direct C-H Functionalization | Deprotonation with a strong base (e.g., LDA) followed by quenching with an electrophile (e.g., R-X). | Low reactivity of oxetane C-H bonds, potential for ring-opening or elimination side reactions, regioselectivity. |
| Ring-Opening/Functionalization/Ring-Closure | Acid-catalyzed ring-opening with a nucleophile, functionalization of the resulting acyclic intermediate, followed by intramolecular cyclization. | Multi-step process, potential for stereochemical scrambling, challenges in achieving efficient ring-closure. |
| Synthesis from Functionalized Precursors | Starting from a substituted oxetan-3-one to introduce desired functionality before the formation of the amino acid moiety. | Requires the synthesis of specific substituted starting materials. |
This table outlines theoretical approaches for the functionalization of the oxetane core, highlighting the synthetic challenges involved.
Applications of Methyl 3 Boc Amino 3 Oxetanecarboxylate in Complex Molecular Synthesis
A Chiral Keystone: Methyl 3-(Boc-amino)-3-oxetanecarboxylate in Asymmetric Synthesis
The inherent chirality of this compound, particularly when synthesized in its enantiopure forms, renders it a highly valuable asset in the field of asymmetric synthesis. The stereochemically defined quaternary center, bearing both an amino and a carboxylate functionality, provides a robust platform for the construction of complex chiral molecules.
Harnessing the Oxetane (B1205548) Stereocenter for Asymmetric Transformations
The oxetane ring in this compound is not merely a passive spacer; its stereocenter actively influences the stereochemical outcome of reactions at adjacent positions. Synthetic chemists can leverage the fixed spatial orientation of the substituents on the oxetane ring to direct the approach of reagents, thereby achieving high levels of diastereoselectivity in subsequent chemical transformations. This stereocontrol is crucial in building up complex molecules with multiple chiral centers, where the precise three-dimensional arrangement of atoms is paramount to biological activity.
Paving the Way for Chiral Pharmaceuticals
The development of single-enantiomer drugs is a cornerstone of modern pharmaceutical science, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Chiral building blocks like the enantiomerically pure forms of this compound are instrumental in the efficient and stereoselective synthesis of these drugs. By incorporating this pre-defined stereocenter, chemists can avoid the often challenging and costly steps of chiral resolution or asymmetric catalysis later in the synthetic sequence. While specific examples in publicly available literature are still emerging, the structural motif of 3-amino-3-carboxylic acid oxetanes is being explored in the design of novel therapeutic agents.
Weaving the Ring: Integration into Macrocycles and Constrained Architectures
Macrocycles, large cyclic molecules, represent a significant and growing class of therapeutics, known for their ability to tackle challenging biological targets. The synthesis of these complex structures, however, is often hampered by entropic factors that disfavor ring formation. The incorporation of conformationally rigid building blocks like this compound can pre-organize the linear precursor into a conformation that is more amenable to cyclization, thereby facilitating the crucial ring-closing step. nih.govresearchgate.netrsc.org
Recent studies have demonstrated that the introduction of an oxetane moiety into a peptide backbone can significantly improve the efficiency of head-to-tail macrocyclization. nih.govrsc.org The oxetane unit acts as a "turn-inducing element," effectively reducing the conformational flexibility of the linear peptide and bringing the reactive ends into proximity. nih.govrsc.org This strategy has been successfully applied to the synthesis of a range of cyclic tetra-, penta-, and hexapeptides, which are notoriously difficult to prepare using conventional methods. nih.gov
| Cyclic Peptide Size | Effect of Oxetane Incorporation on Cyclization | Reference |
| Tetrapeptides | Enabled efficient cyclization, reducing dimerization. | nih.gov |
| Pentapeptides | Significantly improved yields and reaction rates. | nih.govrsc.org |
| Hexapeptides | Facilitated the formation of otherwise challenging macrocycles. | nih.gov |
| Heptapeptides | Demonstrated applicability to larger ring systems. | nih.gov |
The Art of Mimicry: Crafting Peptidomimetics and Bioisosteres
Peptides are crucial signaling molecules in a vast number of biological processes, but their therapeutic use is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are compounds that mimic the three-dimensional structure and biological activity of peptides but are designed to overcome these limitations. The rigid oxetane-containing amino acid scaffold of this compound is an excellent tool for constructing such mimics. acs.orgnih.govacs.org
The oxetane ring can serve as a bioisosteric replacement for the ubiquitous gem-dimethyl group or a carbonyl group, often with beneficial effects on physicochemical properties such as solubility and metabolic stability. beilstein-journals.orgacs.org This strategy of "modern isosterism" is a key tactic in medicinal chemistry to fine-tune the properties of drug candidates. beilstein-journals.org
Engineering Turns: Emulating β- and γ-Turn Conformations
The secondary structure of peptides, such as α-helices, β-sheets, and turns, is critical for their biological function. β-turns and γ-turns, in particular, are involved in a multitude of molecular recognition events. The conformational constraints imposed by the oxetane ring in this compound can force a peptide chain to adopt a turn-like conformation. nih.govnih.gov
By replacing a standard amino acid with this oxetane-containing building block, chemists can induce a specific bend in the peptide backbone, effectively mimicking a β-turn or a γ-turn. This ability to pre-organize a peptide into a bioactive conformation is a powerful strategy in the design of potent and selective peptide-based drugs. Experimental evidence from NMR studies on peptides containing oxetane modifications has shown the presence of NOEs (Nuclear Overhauser Effects) consistent with the formation of turn structures. rsc.org
A Tool for the Master Craftsman: Contributions to Total Synthesis
The total synthesis of complex natural products is a formidable challenge that drives innovation in synthetic organic chemistry. The unique structural and conformational properties of this compound make it a valuable building block in these ambitious endeavors. While specific examples detailing the use of this exact compound in the completed total synthesis of a natural product are not yet widely reported in the literature, the broader class of oxetane-containing building blocks has been instrumental in the synthesis of several important natural products. beilstein-journals.orgeurjchem.comresearchgate.netnih.govacs.org
The incorporation of the oxetane motif can provide a rigid scaffold from which to build the rest of the natural product's complex architecture. Furthermore, the oxetane ring itself is a feature of a number of biologically active natural products, making oxetane-containing amino acids like this compound attractive starting materials for their synthesis. beilstein-journals.orgeurjchem.comresearchgate.net
Medicinal Chemistry Research Utilizing Methyl 3 Boc Amino 3 Oxetanecarboxylate
Design and Synthesis of Drug Candidates Incorporating the Oxetane (B1205548) Scaffold
The design of drug candidates often involves the strategic incorporation of rigid scaffolds to control conformation and improve properties. Methyl 3-(boc-amino)-3-oxetanecarboxylate is an exemplary starting point for such strategies. Its 3,3-disubstituted pattern is known to confer greater stability compared to other substitution patterns. nih.gov The synthesis of drug candidates from this building block typically follows a two-pronged approach, leveraging the reactivity of its dual functional groups.
First, the tert-butoxycarbonyl (Boc) protecting group on the amine can be readily removed under acidic conditions. The resulting free amine serves as a nucleophilic handle for a wide array of chemical reactions. Most commonly, it is used in amide bond formation, where it is coupled with various carboxylic acids to introduce diverse side chains and build molecular complexity. It can also undergo other standard amine chemistries, such as reductive amination or sulfonylation.
Second, the methyl ester group provides an additional site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a different set of amides. Alternatively, the ester can be reduced to a primary alcohol, opening up further avenues for derivatization.
This dual functionality allows chemists to "grow" the molecule in two different directions from the central oxetane core. For instance, a common synthetic route involves deprotecting the amine, coupling it with a desired acid, and then hydrolyzing the ester to couple the resulting oxetane-acid with a desired amine. This modular approach enables the rapid generation of a library of compounds, each featuring the core oxetane ring but decorated with different peripheral groups to explore chemical space efficiently. The synthesis of such 3,3-disubstituted oxetane building blocks is a key area of research, enabling their incorporation into drug development programs. rsc.orgresearchgate.net
Exploration of Structure-Activity Relationships (SAR) Based on this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. Derivatives of this compound are ideal for systematic SAR exploration. By keeping the oxetane core constant, chemists can methodically alter the substituents attached to the amine and carboxylate-derived functionalities and observe the resulting impact on potency, selectivity, and pharmacokinetic properties.
For example, in a hypothetical kinase inhibitor program, an initial lead compound might be identified. To improve its properties, a series of analogues could be synthesized using the oxetane scaffold. The SAR could be explored by:
Varying the R¹ group: After deprotecting the Boc-amine, a diverse set of R¹-COOH acids can be coupled to form a library of amides. This allows for probing interactions within a specific pocket of the target protein.
Varying the R² group: The methyl ester can be converted to a secondary amide with a range of R²-NH₂ amines, exploring a different region of the binding site.
The findings from such a study can be compiled to build a comprehensive SAR model, as illustrated in the interactive table below.
Interactive Table: Example SAR of Oxetane Derivatives Explore how changes in substituents affect inhibitor potency.
| Compound ID | R¹ Group (Attached to Amine) | R² Group (Attached to Carbonyl) | Kinase Inhibition (IC₅₀) |
| OX-1 | Phenyl | Methylamine | 150 nM |
| OX-2 | 4-Fluorophenyl | Methylamine | 80 nM |
| OX-3 | Pyridin-3-yl | Methylamine | 55 nM |
| OX-4 | Pyridin-3-yl | Ethylamine | 60 nM |
| OX-5 | Pyridin-3-yl | Cyclopropylamine (B47189) | 30 nM |
This systematic approach allows researchers to identify key interactions and pharmacophoric elements. For instance, the data might reveal that a hydrogen bond acceptor like the pyridine (B92270) in OX-3 is crucial for potency, and that a small, rigid group like the cyclopropylamine in OX-5 is preferred in another pocket. The oxetane itself often serves as a rigid linker or a conformational control element. acs.org
Role of Oxetane Ring Systems in Modulating Pharmacokinetic and Pharmacodynamic Properties
The oxetane ring is often used as a bioisostere, a chemical substituent that mimics another group in terms of size and shape but possesses different electronic and physical properties. researchgate.net It is frequently employed to replace more common functionalities like gem-dimethyl or carbonyl groups. nih.govresearchgate.net Replacing a non-polar gem-dimethyl group with a polar oxetane can dramatically alter a molecule's solubility and lipophilicity. researchgate.net When used as a carbonyl surrogate, the oxetane maintains a similar hydrogen-bonding acceptor capability and dipole moment but can offer superior metabolic stability. nih.gov Furthermore, the rigid, sp³-rich nature of the oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target selectivity and better physicochemical properties compared to flatter, sp²-rich structures. nih.gov
A primary motivation for incorporating oxetane rings into drug candidates is to favorably modulate their metabolic stability and lipophilicity. researchgate.net These two parameters are critical for a drug's success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
The introduction of an oxetane generally leads to a reduction in lipophilicity (LogP or LogD). acs.org This is a direct consequence of replacing a non-polar hydrocarbon group with a polar ether. Lowering lipophilicity can be beneficial for several reasons, including increasing aqueous solubility and reducing off-target toxicity. researchgate.net
Perhaps more importantly, the oxetane ring can significantly enhance metabolic stability. scirp.org Many drug candidates fail due to rapid metabolism by enzymes such as the Cytochrome P450 (CYP) family. These enzymes often oxidize metabolically vulnerable sites, such as benzylic C-H bonds. By strategically placing an oxetane ring, medicinal chemists can "block" these sites. The oxetane itself is relatively resistant to metabolism, and its steric bulk can shield adjacent functional groups from enzymatic attack. scirp.org This leads to a longer half-life and improved bioavailability. While the specific impact varies depending on the molecular context, the general trends are well-established. researchgate.netacs.org
Table: General Impact of Oxetane Incorporation
| Property | General Impact of Replacing a gem-Dimethyl Group | General Impact of Replacing a Carbonyl Group | Rationale |
| Lipophilicity | Decrease | Generally decreases | The oxygen atom increases polarity compared to a hydrocarbon or carbonyl. acs.org |
| Aqueous Solubility | Increase | Often increases | Increased polarity improves interaction with water. researchgate.net |
| Metabolic Stability | Increase | Can increase | The oxetane ring is less prone to enzymatic oxidation and can shield adjacent sites. nih.govscirp.org |
| Three-Dimensionality | Increase | Increase | The sp³-hybridized ring adds non-planar character to the molecule. nih.gov |
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying new lead compounds. It begins by screening small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. Once a binding fragment is identified, it is grown or linked with other fragments to build a more potent, drug-like molecule.
The oxetane motif is highly attractive for inclusion in FBDD libraries. acs.org An oxetane-containing fragment, such as a derivative of 3-amino-oxetane, offers several advantages:
Novelty and 3D Shape: Oxetanes provide access to less-explored chemical space with a distinct three-dimensional vector, unlike common flat aromatic fragments. nih.gov
Polarity: The inherent polarity of the oxetane ring can aid in the fragment's solubility and promote specific interactions, like hydrogen bonding, with the target.
Defined Exit Vectors: A building block like this compound provides clear points for chemical elaboration. The amine and carboxylate functionalities serve as well-defined vectors for growing the fragment into a larger, higher-affinity ligand.
Specialized fragments, such as 2-sulfonyloxetanes, have been specifically designed for FBDD to be stable and provide a handle for further chemistry. acs.org The use of oxetane-based fragments allows for the construction of lead compounds with pre-optimized physicochemical properties, potentially accelerating the journey from initial hit to clinical candidate.
Advanced Spectroscopic and Mechanistic Characterization of Methyl 3 Boc Amino 3 Oxetanecarboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural verification of Methyl 3-(boc-amino)-3-oxetanecarboxylate, providing unambiguous evidence of its atomic connectivity and stereochemistry.
¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. The tert-butoxycarbonyl (Boc) group is characterized by a prominent singlet integrating to nine protons, typically observed in the upfield region around 1.4 ppm. rsc.org The methyl ester group (-OCH₃) presents as a sharp singlet for three protons, generally found around 3.7-3.8 ppm. The four protons of the oxetane (B1205548) ring are diastereotopic and exhibit complex splitting patterns. They appear as multiplets, often as distinct doublets or triplets, in the region of 4.5 to 5.0 ppm, reflecting their unique chemical environments and coupling interactions. mdpi.comresearchgate.net The N-H proton of the carbamate gives rise to a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum corroborates the structure by identifying all unique carbon environments. The carbonyl carbons of the ester and the Boc-carbamate are typically found in the downfield region, with expected chemical shifts around 172 ppm and 155 ppm, respectively. researchgate.netmdpi.com The quaternary carbon of the Boc group (C(CH₃)₃) and the methyl carbons (-C(CH₃)₃) are observed at approximately 80 ppm and 28 ppm, respectively. nih.govchemicalbook.com The methyl carbon of the ester (-OCH₃) typically resonates around 52 ppm. The central, fully substituted C3 carbon of the oxetane ring is expected at a characteristic shift, while the two methylene carbons (C2 and C4) of the strained oxetane ring would appear at a distinct chemical shift, often around 80 ppm. mdpi.com
2D NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to confirm the assignments made in 1D spectra. nih.gov HSQC correlates proton signals with their directly attached carbon atoms, confirming, for instance, the connectivity of the oxetane protons to their corresponding carbons. HMBC reveals long-range (2-3 bond) correlations, which are crucial for piecing together the molecular framework. For example, HMBC would show correlations from the methyl ester protons to the ester carbonyl carbon and from the oxetane protons to the central C3 carbon, definitively establishing the structure.
Interactive Table: Expected NMR Data for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key HMBC Correlations |
| -C(C H₃)₃ (Boc) | ~1.4 (s, 9H) | ~28 | C(CH₃)₃, C=O (Boc) |
| -C (CH₃)₃ (Boc) | - | ~80 | - |
| C =O (Boc) | - | ~155 | -C(CH₃)₃, N-H |
| NH | broad singlet | - | C=O (Boc), C3 (Oxetane) |
| C 2/C4-H ₂ (Oxetane) | ~4.5-5.0 (m, 4H) | ~80 | C3 (Oxetane) |
| C 3 (Oxetane) | - | Quaternary C | - |
| C =O (Ester) | - | ~172 | -OCH₃, C3 (Oxetane) |
| -OC H₃ (Ester) | ~3.7-3.8 (s, 3H) | ~52 | C=O (Ester) |
While the primary structure of this compound at the C3 position is achiral, derivatization can introduce stereocenters. For such derivatives, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental. These experiments identify protons that are close in space, allowing for the determination of relative stereochemistry. For the parent molecule, these techniques can confirm the conformation of the puckered oxetane ring. acs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy provides rapid and reliable confirmation of the key functional groups within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of the carbonyl groups. A strong band is expected around 1740 cm⁻¹ for the C=O stretch of the methyl ester and another strong band around 1715 cm⁻¹ for the C=O stretch of the Boc-carbamate. nih.govnih.gov The N-H stretching vibration of the carbamate typically appears as a single peak in the range of 3300-3500 cm⁻¹. The C-O stretching vibrations of the oxetane ring (ether linkage) and the ester group will produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric stretching of the C-C bonds and the vibrations of the oxetane ring would be observable. The carbonyl stretching vibrations are also visible in the Raman spectrum, typically around 1719 cm⁻¹. scifiniti.com
Interactive Table: Key Vibrational Frequencies
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
| N-H (Carbamate) | Stretch | 3300 - 3500 | IR |
| C=O (Ester) | Stretch | ~1740 | IR, Raman |
| C=O (Boc-carbamate) | Stretch | ~1715 | IR, Raman |
| C-O (Ether/Ester) | Stretch | 1000 - 1300 | IR |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pathways, which can provide additional structural proof. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular weight of 245.12 g/mol .
A key characteristic in the tandem mass spectrum (MS/MS) of Boc-protected compounds is the facile neutral loss of isobutylene (56 Da) from the parent ion to form an [M+H-56]⁺ fragment. nih.gov This can be followed by the subsequent loss of carbon dioxide (44 Da). doaj.org This two-step fragmentation is a diagnostic signature for the presence of the Boc protecting group. niscpr.res.in Under harsher ionization conditions, cleavage of the entire Boc group (100 Da) or the tert-butyl group (57 Da) can also be observed. doaj.orgnih.gov
Interactive Table: Expected Mass Spectrometry Fragments (ESI+)
| Ion | m/z | Description |
| [M+H]⁺ | 246.1 | Protonated molecular ion |
| [M+Na]⁺ | 268.1 | Sodium adduct |
| [M+H - C₄H₈]⁺ | 190.1 | Loss of isobutylene |
| [M+H - C₅H₈O₂]⁺ | 146.1 | Loss of isobutylene and CO₂ |
| [M+H - C₅H₉O₂]⁺ | 145.1 | Loss of the Boc group |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information in the solid state. For this compound, this analysis would precisely determine all bond lengths, bond angles, and torsion angles.
Based on studies of similar structures, the four-membered oxetane ring is not planar but exists in a puckered conformation to relieve ring strain. acs.org The bond angles within the ring are significantly compressed from the ideal tetrahedral angle of 109.5°. acs.org The analysis would also reveal the conformation of the substituent groups at the C3 position. In the crystal lattice, intermolecular hydrogen bonds are expected to be a dominant feature, particularly between the N-H of the carbamate on one molecule and a carbonyl oxygen (either from the ester or the carbamate) of a neighboring molecule. nih.gov These interactions often lead to the formation of well-defined supramolecular structures, such as chains or layers. nih.govmdpi.com
Kinetic and Mechanistic Studies of Reactions Involving this compound
The inherent ring strain of the oxetane moiety (approximately 25.5 kcal/mol) makes it a versatile synthetic intermediate, prone to ring-opening reactions. nih.gov
Acid-Catalyzed Ring-Opening: The most common reaction is acid-catalyzed nucleophilic ring-opening. The mechanism involves initial protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. Due to the presence of two electron-withdrawing groups at the C3 position, nucleophilic attack is expected to occur exclusively at one of the less substituted C2 or C4 positions. magtech.com.cn The kinetics of this reaction would be influenced by the acid strength, nucleophile concentration, and solvent polarity. The steric bulk of the substituents at C3 would also play a role in the reaction rate.
Other Reactions: While the primary reactivity lies in ring-opening, other transformations are possible. For example, under specific catalytic conditions, oxetanes can undergo ring expansions or rearrangements. nih.govbeilstein-journals.org The Boc-protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free amine, a common transformation in peptide synthesis. The ester can be hydrolyzed under basic conditions. Kinetic studies would help to determine the relative rates of these competing reactions under various conditions, providing a mechanistic understanding essential for its application as a synthetic building block.
Computational Studies and Theoretical Insights into Methyl 3 Boc Amino 3 Oxetanecarboxylate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 3-(boc-amino)-3-oxetanecarboxylate. These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution.
The electronic properties of this molecule are heavily influenced by the interplay of the electron-withdrawing oxetane (B1205548) oxygen, the ester group, and the electron-donating Boc-amino group. The oxygen atom in the oxetane ring has a powerful inductive electron-withdrawing effect, which can decrease the basicity of the adjacent amine. nih.gov The molecular electrostatic potential (MEP) map would likely show a region of negative potential around the carbonyl oxygens of the ester and the Boc group, indicating susceptibility to electrophilic attack, while the area around the N-H group would show a positive potential, making it a potential hydrogen bond donor. researchgate.net
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the distribution of these orbitals would be complex, with the HOMO likely having significant contributions from the Boc-amino group and the LUMO being centered more on the ester functionality and the oxetane ring.
Conformational Analysis and Energy Landscapes of the Oxetane Ring System
The oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. acs.org The degree of this puckering is influenced by the substituents on the ring. For this compound, the bulky Boc-amino and methyl carboxylate groups at the C3 position will significantly impact the ring's preferred conformation.
Computational methods can be used to map the potential energy surface of the molecule by systematically rotating the rotatable bonds, particularly the C-N bond of the Boc-amino group and the C-C bond of the ester. This analysis helps in identifying the most stable, low-energy conformations. The puckering of the oxetane ring and the orientation of the substituents will be a compromise between minimizing steric hindrance and optimizing electronic interactions, such as intramolecular hydrogen bonding. acs.org
The study of related oxetane-containing amino acids has shown that they can adopt well-defined secondary structures, sometimes dictated by internal hydrogen-bonded motifs. acs.org While this compound is a smaller molecule, similar intramolecular interactions could play a role in stabilizing certain conformations.
| Parameter | Typical Value |
|---|---|
| C-O Bond Length | ~1.46 Å |
| C-C Bond Length | ~1.53 Å |
| C-O-C Bond Angle | ~90.2° |
| C-C-O Bond Angle | ~92.0° |
| C-C-C Bond Angle | ~84.8° |
| Puckering Angle | Can be up to 16° or more depending on substitution |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (When Applied in Medicinal Chemistry)
In the context of medicinal chemistry, this compound would likely be used as a scaffold or building block for larger, more complex molecules. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.combiointerfaceresearch.com If a derivative of this compound were to be investigated as a potential drug, docking simulations would be performed to understand its binding mode within the active site of a target protein.
The docking results would provide a binding score, indicating the strength of the interaction, and would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. chemrxiv.orgijbpas.com The oxetane moiety itself can act as a hydrogen bond acceptor. acs.org
Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time. nih.govnih.gov An MD simulation would reveal the flexibility of the ligand in the binding pocket and the dynamic nature of its interactions with the protein's amino acid residues. This provides a more realistic picture of the binding event than the static view offered by molecular docking. nih.gov
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Binding Energy | Estimated free energy of binding (kcal/mol) | -7.0 to -10.0 |
| Hydrogen Bonds | Number of hydrogen bonds formed with the receptor | 2-4 |
| Key Interacting Residues | Amino acids in the active site involved in binding | Asp, Glu, Ser, etc. |
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions, including identifying the transition states and calculating the activation energies. For this compound, a key reaction of interest is the ring-opening of the oxetane. The strained four-membered ring is susceptible to nucleophilic attack, particularly under acidic conditions. chemrxiv.orgresearchgate.net
Theoretical studies can model the mechanism of such reactions, for example, by simulating the approach of a nucleophile. rsc.org By calculating the energies of the reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This can help in understanding the factors that influence the regioselectivity and stereoselectivity of the ring-opening reaction. The stability of the oxetane ring in this specific compound is also of interest, as the substituents can influence its reactivity. chemrxiv.orgrsc.orgchemrxiv.org
QSAR/QSPR Modeling Incorporating Oxetane Scaffold Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. nih.govmdpi.com If a library of compounds based on the this compound scaffold were synthesized and tested, QSAR modeling could be employed to build a predictive model.
Future Directions and Emerging Research Avenues for Methyl 3 Boc Amino 3 Oxetanecarboxylate
Development of Novel Stereoselective Synthesis Methods
The creation of stereochemically defined centers is paramount for applications in drug discovery and chiral materials. For Methyl 3-(boc-amino)-3-oxetanecarboxylate, which contains a prochiral center at the C3 position, the development of stereoselective synthetic methods is a critical research frontier. Current research points toward several promising strategies.
A divergent synthesis of 3,3'-disubstituted oxetane (B1205548) amino acids has been demonstrated using a visible-light-induced photocatalytic decarboxylative Giese-type reaction. researchgate.net This method utilizes readily available 3-methyleneoxetane derivatives as highly reactive radical acceptors. researchgate.net Another powerful technique involves a Horner-Wadsworth-Emmons (HWE) reaction to generate a methyl (oxetan-3-ylidene)acetate intermediate, which can then undergo an aza-Michael addition with various nitrogen nucleophiles to create the desired 3-substituted amino acid structure. mdpi.com
Photoredox catalysis is also emerging as a direct route to functionalized oxetanes. One such method involves the direct conversion of carboxylic acids to 3-oxetanols via a photoredox-catalyzed decarboxylative addition to 3-oxetanone (B52913), which could be adapted for amino acid precursors. nih.govresearchgate.net Furthermore, the high reactivity of activated 3-alkylideneoxetanes has been harnessed in a strain-release-driven Giese addition of nitrogen-stabilized radicals, generated through photochemical oxidative decarboxylation of amino acids, to yield 3,3-disubstituted oxetane amino esters. beilstein-journals.orgbeilstein-journals.org
Table 1: Emerging Stereoselective Synthesis Strategies for 3,3-Disubstituted Oxetane Amino Acids
| Method | Key Reagents/Steps | Advantages |
|---|---|---|
| Photocatalytic Giese-type Reaction | 3-Methyleneoxetane, Amino Acid, Visible Light Photocatalyst | Divergent, utilizes reactive radical acceptors. researchgate.net |
| HWE / Aza-Michael Addition | Oxetan-3-one, Phosphonate Ester (HWE), NH-Heterocycle (Aza-Michael) | Modular, allows for diverse amine functionalities. mdpi.com |
| Photoredox Decarboxylative Addition | N-Aryl α-Amino Acid, 3-Oxetanone, Photoredox Catalyst | Direct conversion from readily available amino acids. nih.govresearchgate.net |
| Biocatalytic Desymmetrization | Prochiral Oxetane, Engineered Halohydrin Dehalogenase | High enantioselectivity, green and sustainable. nih.govresearchgate.net |
Expansion of Applications in Chemical Biology and Materials Science
The incorporation of this compound into larger molecules can impart unique properties, opening doors for new applications in chemical biology and materials science.
In chemical biology , oxetane-containing amino acids are being explored as building blocks for peptidomimetics. nih.gov The rigid oxetane scaffold can enforce specific conformations, which is valuable for designing peptides with enhanced stability and defined secondary structures. acs.org The replacement of a standard amide C=O bond in a peptide backbone with an oxetane ring is a novel strategy to create new classes of peptidomimetics. researchgate.net These constrained amino acid surrogates can be used to probe protein-protein interactions or to develop enzyme inhibitors with improved pharmacological profiles.
In materials science , the polymerization of functionalized oxetane monomers is a key area of interest. wikipedia.org Energetic polymers like poly(3,3-bis(azidomethyl)oxetane) (BAMO) are used as high-performance binders in propellants. nih.gov The incorporation of monomers derived from this compound could lead to new polyoxetanes with tailored properties, such as altered polarity, thermal stability, or functionality for cross-linking. Copolymers of oxetanes with monomers like tetrahydrofuran (B95107) (THF) are also used to create thermoplastic elastomers and soft segments for polyurethanes. wikipedia.org The dual ester-urethane functionalities that can be derived from amino acids present a pathway to creating novel poly(ester-urethane)s from biological monomers, offering a new platform for renewable engineering thermoplastics. nih.gov
Table 2: Potential Applications of this compound Derivatives
| Field | Application | Rationale |
|---|---|---|
| Chemical Biology | Constrained Peptidomimetics | The rigid oxetane ring acts as a conformational lock, improving stability and target affinity. acs.orgresearchgate.net |
| Chemical Biology | Enzyme Inhibitor Scaffolds | The unique 3D structure can access novel binding pockets. nih.gov |
| Materials Science | Functional Polyoxetanes | Incorporation as a monomer can modify polymer properties (e.g., polarity, cross-linking sites). nih.gov |
| Materials Science | Renewable Thermoplastics | Can serve as a bio-based monomer for creating poly(ester-urethane)s. nih.gov |
Green and Sustainable Synthesis of Oxetane Derivatives
Modern synthetic chemistry increasingly emphasizes the development of environmentally benign processes. Future research on this compound will prioritize green and sustainable synthetic routes that minimize waste and avoid harsh reagents.
Biocatalysis represents a paradigm shift in this area. The discovery and engineering of enzymes, such as halohydrin dehalogenases, have enabled a biocatalytic platform for the enantioselective formation and ring-opening of oxetanes. nih.govresearchgate.netresearchgate.net These enzymatic processes exhibit high efficiency and excellent enantioselectivity under mild, aqueous conditions, offering a scalable and sustainable alternative to traditional chemical methods. researchgate.net The use of enzymes can circumvent the need for protecting groups and hazardous reagents, aligning with the principles of green chemistry.
Photocatalysis using visible light is another key sustainable strategy. Traditional methods for oxetane synthesis, like the Paternò-Büchi reaction, often require high-energy UV light, which can lead to side products. acs.org In contrast, visible-light-mediated reactions, such as the photoredox-catalyzed conversion of alcohols to oxetanes or the decarboxylative functionalization of amino acids, proceed under remarkably mild conditions. nih.govacs.org These methods offer a more energy-efficient and selective approach to constructing the oxetane ring.
Table 3: Comparison of Green Synthesis Approaches for Oxetanes
| Approach | Key Features | Advantages over Traditional Methods |
|---|---|---|
| Biocatalysis | Uses engineered enzymes (e.g., halohydrin dehalogenase). nih.govresearchgate.net | High enantioselectivity, mild aqueous conditions, biodegradable catalyst, reduced waste. researchgate.net |
| Visible-Light Photocatalysis | Employs photocatalysts and low-energy visible light. acs.orgresearchgate.net | Avoids harsh UV radiation, high selectivity, mild reaction conditions, energy efficient. acs.org |
Advanced Catalyst Design for Oxetane Ring Transformations
The strained nature of the oxetane ring makes it susceptible to ring-opening transformations, providing a powerful entry point to more complex molecular architectures. The design of advanced catalysts to control the reactivity and selectivity of these transformations is a vibrant area of research.
Chiral Brønsted acids , such as chiral phosphoric acids, have proven effective for the catalytic asymmetric ring-opening of 3-substituted oxetanes. rsc.org These catalysts can activate the oxetane ring toward nucleophilic attack, enabling the synthesis of highly functionalized chiral building blocks with excellent enantioselectivity. acs.orgnih.gov
Lewis acid catalysis is also widely employed. Catalysts such as Indium(III) triflate (In(OTf)₃) can facilitate Friedel-Crafts reactions with 3-aryloxetan-3-ols to install the oxetane motif onto aromatic systems. nih.gov Copper catalysts, like CuBr₂, have been used in multicomponent cascade reactions to generate complex spirocycles from 3-oxetanone precursors in a highly atom-economic fashion. mdpi.com
Emerging strategies include dual catalysis systems, such as Fe-Ni dual catalysis for the hydroarylation of olefins to produce 3-alkyl-3-aryloxetanes, and radical catalysis . nih.gov Recently, a cobalt-based strategy using vitamin B12 has been developed to generate radical species via oxetane ring-opening, enabling new modes of reactivity that are complementary to known methodologies. researchgate.net
Table 4: Advanced Catalysts for Oxetane Transformations
| Catalyst Type | Example(s) | Application |
|---|---|---|
| Chiral Brønsted Acid | Chiral Phosphoric Acids | Asymmetric ring-opening of 3-substituted oxetanes. rsc.orgnih.gov |
| Lewis Acid | In(OTf)₃, CuBr₂ | Friedel-Crafts alkylation, multicomponent cascade reactions. nih.govmdpi.com |
| Dual Catalysis | Fe-Ni Systems | Hydroarylation of olefins to form 3,3-disubstituted oxetanes. nih.gov |
| Radical Catalysis | Vitamin B₁₂ (Cobalt) | Radical ring-opening for novel C-C bond formations. researchgate.net |
| Photoredox Catalyst | 4CzIPN, Iridium complexes | Decarboxylative additions, Paternò-Büchi reactions. nih.govnih.gov |
Computational Design of Next-Generation Oxetane-Based Molecular Scaffolds
Computational chemistry provides an indispensable tool for accelerating the design and discovery of new molecules and reactions. For oxetane-based scaffolds, computational methods are being applied to understand reactivity, predict properties, and guide synthetic efforts.
Density Functional Theory (DFT) calculations are frequently used to investigate reaction mechanisms. For instance, DFT studies have elucidated the mechanism of the ring-opening polymerization of oxetanes and have been used to reveal that in certain domino reactions, the oxetane ring forms before an adjacent tetrahydrofuran ring. beilstein-journals.orgnih.govrsc.org Such insights are crucial for optimizing reaction conditions and predicting outcomes.
Furthermore, computed electrostatic potential maps are being used to guide the design of oxetane-containing molecules as isosteres for other functional groups, such as ketones or β-lactones, by comparing their electronic properties. news-medical.net This allows chemists to design novel therapeutics with potentially improved pharmacological profiles.
Table 5: Computational Methods in Oxetane Research
| Computational Method | Application | Purpose |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies | Elucidate reaction pathways, transition states, and catalytic cycles. beilstein-journals.orgrsc.org |
| Molecular Docking | Drug Design | Predict binding modes and affinity of oxetane-containing ligands to biological targets. nih.gov |
| Conformational Analysis | Structural Biology | Understand the influence of the rigid oxetane ring on molecular shape and bioactivity. acs.org |
| Electrostatic Potential Mapping | Isosteric Design | Compare electronic properties to validate oxetanes as bioisosteres for other functional groups. news-medical.net |
Q & A
Q. What are the established synthetic routes for Methyl 3-(Boc-amino)-3-oxetanecarboxylate, and how do reaction conditions influence yield?
Methodological Answer: A common strategy involves coupling Boc-protected amines with oxetane carboxylates. For example, Boc-protected intermediates (e.g., 4-(Boc-amino)-benzenesulfonyl chloride) can react with amino esters under anhydrous conditions in pyridine at room temperature, followed by purification via column chromatography (toluene/ethyl acetate gradients) . Key variables include stoichiometry (1.2 equiv. of Boc-protected reagent), solvent choice (dry pyridine for inertness), and reaction time (24 hours). Yield optimization may require adjusting equivalents or substituting bases like DMAP.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies Boc-group protons (~1.4 ppm for tert-butyl) and oxetane ring signals (3.5–4.5 ppm).
- IR : Confirm Boc C=O stretch (~1680–1720 cm⁻¹) and ester C=O (~1740 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₇NO₅ requires exact mass 231.11).
- Chromatography : TLC (Rf ~0.17 in toluene/ethyl acetate) and HPLC monitor purity .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer: The oxetane ring serves as a bioisostere for carbonyl or gem-dimethyl groups, enhancing metabolic stability and solubility in drug candidates. Applications include:
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : -20°C under nitrogen, desiccated (Boc groups hydrolyze under moisture/acid).
- Handling : Use gloves and fume hoods; avoid contact with strong acids/bases to prevent oxetane ring opening. Refer to SDS guidelines for similar oxetane derivatives .
Advanced Research Questions
Q. How can Boc deprotection be selectively performed without destabilizing the oxetane ring?
Methodological Answer: Use TFA/DCM (1:1 v/v) at 0°C for 30 minutes, followed by neutralization with NaHCO₃. Monitor via TLC to prevent over-exposure, which risks oxetane ring cleavage. Alternative: Employ HCl/dioxane (4 M) for milder conditions .
Q. What strategies mitigate side reactions during coupling with acid-sensitive substrates?
Methodological Answer:
Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved?
Methodological Answer:
Q. What analytical methods address discrepancies in reported melting points or optical rotation?
Methodological Answer:
Q. How can reaction scalability be improved without compromising enantiomeric purity?
Methodological Answer:
- Flow Chemistry : Continuous flow systems enhance mixing and temperature control.
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s) for Boc-oxetane coupling.
- DoE Optimization : Vary parameters (equiv., temp.) via response surface methodology .
Q. What protocols validate the compound’s stability under biological assay conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
